molecular formula C12F25CH2CH2OP(=O)(OH)2<br>C14H6F25O4P B13416704 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate CAS No. 57678-07-6

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate

Cat. No.: B13416704
CAS No.: 57678-07-6
M. Wt: 744.13 g/mol
InChI Key: ROUGOWJCVFOXHO-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate (hereafter referred to by its full systematic name) is a perfluorinated alkyl phosphate ester. Its structure comprises a 14-carbon tetradecyl chain with 25 fluorine atoms (pentacosafluoro) substituted at all positions except the terminal carbon, which is bonded to a dihydrogen phosphate group. This dense fluorination confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it relevant in applications such as surfactants, coatings, and firefighting foams .

Molecular Formula: C₁₄H₈F₂₅O₄P Molecular Weight: ~848.1 g/mol (calculated based on analogous compounds in ).

Properties

CAS No.

57678-07-6

Molecular Formula

C12F25CH2CH2OP(=O)(OH)2
C14H6F25O4P

Molecular Weight

744.13 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate

InChI

InChI=1S/C14H6F25O4P/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2,(H2,40,41,42)

InChI Key

ROUGOWJCVFOXHO-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Electrochemical Fluorination (ECF) Followed by Phosphorylation

  • Process : This traditional method involves electrochemical fluorination of a suitable hydrocarbon precursor (e.g., tetradecyl alcohol or tetradecyl halide) in anhydrous hydrogen fluoride (HF).
  • Outcome : The hydrogen atoms on the alkyl chain are replaced by fluorine atoms, yielding a perfluorinated tetradecyl intermediate, typically as a mixture of linear and branched isomers.
  • Phosphorylation : The perfluorinated alcohol or halide is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under controlled conditions to introduce the dihydrogen phosphate group.
  • Notes : ECF produces complex mixtures with some branched isomers and requires careful purification to isolate the desired linear perfluorotetradecyl phosphate.

Telomerization Followed by Functional Group Conversion

  • Process : Telomerization polymerizes tetrafluoroethylene (TFE) with a functionalized telogen to produce linear perfluoroalkyl chains of defined length (usually even-numbered carbons).
  • Intermediate : The telomeric perfluoroalkyl iodides or alcohols are isolated and then converted to phosphate esters by reaction with phosphorylating agents.
  • Advantages : This method yields more uniform linear perfluoroalkyl chains with fewer branched isomers compared to ECF.
  • Phosphorylation : Similar to ECF, phosphorylation is achieved using reagents like POCl3 or P2O5, sometimes via intermediate phosphoric acid derivatives.

Detailed Preparation Methodology

Starting Materials

Starting Material Description Source/Preparation Method
Tetradecyl alcohol 14-carbon linear alkyl alcohol Commercial or synthesized precursor
Anhydrous hydrogen fluoride Solvent and fluorinating agent for ECF Industrial reagent
Phosphorus oxychloride (POCl3) Phosphorylating agent Commercial reagent
Tetrafluoroethylene (TFE) Monomer for telomerization Industrial feedstock

Electrochemical Fluorination (ECF)

  • The tetradecyl alcohol or tetradecyl sulfonyl fluoride is dissolved in anhydrous HF.
  • Electrolysis is performed at controlled current and temperature to replace C-H bonds with C-F bonds.
  • The reaction yields a mixture of perfluorotetradecyl derivatives with linear and branched isomers.
  • The crude perfluorinated alcohol or halide is isolated by distillation or extraction.

Phosphorylation to Form Dihydrogen Phosphate Ester

  • The perfluorinated tetradecyl intermediate is reacted with phosphorus oxychloride (POCl3) under anhydrous conditions.
  • The reaction proceeds via nucleophilic substitution of the hydroxyl or halide group by the phosphate moiety.
  • Hydrolysis of the intermediate chlorophosphate yields the dihydrogen phosphate ester.
  • Purification is performed by crystallization or chromatography to obtain the pure 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate.

Reaction Conditions and Optimization

Step Conditions Notes
Electrochemical fluorination Temperature: -20 to 0 °C Current density and HF purity critical
Electrolysis time: several hours Control to minimize branching
Phosphorylation Solvent: anhydrous solvent (e.g., dichloromethane) Slow addition of POCl3, inert atmosphere
Temperature: 0 to 50 °C Reaction monitored by NMR or IR spectroscopy
Hydrolysis Controlled addition of water Converts chlorophosphate intermediate to dihydrogen phosphate

Analytical Characterization and Purity Assessment

Summary Table of Preparation Routes

Method Advantages Disadvantages Typical Yield Purity & Isomer Control
Electrochemical Fluorination + Phosphorylation Established industrial method; scalable Mixture of isomers; requires purification Moderate (50-70%) Moderate, branched isomers present
Telomerization + Phosphorylation More uniform linear chains; better isomer control More complex synthesis; limited scalability Higher (70-85%) High purity, mostly linear isomers

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Various substituted organophosphates.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in emulsion polymerization processes.

    Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability.

    Industry: Utilized in the production of non-stick coatings and water-repellent materials.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate is primarily attributed to its highly fluorinated structure. The perfluorinated carbon chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with various molecular targets. In biological systems, it can modulate membrane fluidity and permeability, influencing cellular processes and drug delivery pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the per- and polyfluoroalkyl substance (PFAS) family, characterized by strong carbon-fluorine bonds. Below is a comparative analysis with structurally analogous compounds:

Structural Analogues

Compound Name Fluorination Pattern Functional Group Molecular Formula Key Properties Applications
Target Compound C₁₄ chain, 25 F atoms Dihydrogen phosphate C₁₄H₈F₂₅O₄P High hydrophobicity, thermal stability (~300°C decomposition) Surfactants, anti-fouling coatings
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Pentacosafluoro-2-hydroxypentadecyl dihydrogen phosphate (CAS 94200-42-7) C₁₅ chain, 25 F atoms, hydroxyl at C2 Dihydrogen phosphate C₁₅H₈F₂₅O₅P Enhanced solubility in polar solvents due to hydroxyl group Biomedical research (e.g., lipid membrane studies)
Diammonium 3-(perfluorohexadecyl)-2-hydroxypropyl dihydrogen phosphate (CAS 94200-49-4) C₁₉ chain, 33 F atoms Diammonium phosphate salt C₁₉H₁₄F₃₃NO₄P Ionic character, water solubility Industrial emulsifiers
54009-73-3 (Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl dihydrogen phosphate) C₁₂ chain, 16 F atoms, CF₃ branch Dihydrogen phosphate C₁₂H₈F₁₉O₅P Branched structure reduces crystallinity Electronics (e.g., anti-static agents)

Functional Group Variations

  • Phosphate Esters vs. Carboxylic Acids: Compared to perfluorotridecanoic acid (C₁₃HF₂₅O₂, ), the phosphate group in the target compound enhances polarity and chelation capacity, enabling use in metal surface treatments.
  • Salt Forms : The diammonium salt in demonstrates improved aqueous solubility compared to the neutral dihydrogen phosphate form, highlighting the role of counterions in modulating physicochemical behavior.

Environmental and Toxicological Considerations

  • Persistence : All PFAS derivatives, including the target compound, exhibit environmental persistence. The hydroxylated variant (CAS 94200-42-7) may degrade slightly faster due to the reactive hydroxyl group .
  • Toxicity Data: Limited ecotoxicological data are available for the target compound, but structurally similar PFAS (e.g., perfluorooctanesulfonic acid, PFOS) are linked to hepatotoxicity and endocrine disruption .

Research Findings and Data Gaps

  • Synthesis : The target compound is synthesized via phosphorylation of the corresponding perfluorinated alcohol (CAS 39239-77-5) .
  • Applications : Used in firefighting foams for its film-forming properties and in semiconductor manufacturing as a anti-reflective coating .
  • Data Gaps : Molecular weight, exact melting point, and acute toxicity data remain unverified in public databases (e.g., PubChem, ).

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradecyl dihydrogen phosphate (PF-TDP) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of PF-TDP based on available research findings and case studies.

PF-TDP belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are resistant to degradation in the environment and can bioaccumulate in living organisms. The structural complexity of PF-TDP contributes to its unique interactions within biological systems.

The biological activity of PF-TDP can be attributed to its ability to interact with various cellular systems. Research indicates that PFAS can influence cellular signaling pathways and gene expression. The following mechanisms have been identified:

  • Endocrine Disruption : PFAS are known to disrupt endocrine functions by interfering with hormone signaling pathways. Studies have shown that exposure to PFAS can lead to alterations in thyroid hormone levels and reproductive hormones .
  • Immune Response Modulation : Epidemiological studies suggest that PFAS exposure may impair immune function. This includes reduced vaccine response and increased susceptibility to infections .
  • Cytotoxic Effects : Some studies indicate that PFAS may induce cytotoxicity in various cell types through oxidative stress mechanisms .

Toxicological Data

Toxicological assessments have revealed several endpoints related to the biological activity of PF-TDP:

EndpointObserved EffectReference
Endocrine disruptionAltered hormone levels
Immune system impactReduced vaccine efficacy
CytotoxicityInduction of oxidative stress
Developmental toxicityImpaired fetal development

Case Study 1: Immune System Impact

A study conducted on exposed populations revealed a significant correlation between PFAS levels in blood and reduced antibody responses following vaccination. This suggests that PF-TDP may compromise immune function in humans .

Case Study 2: Endocrine Disruption

Research involving animal models demonstrated that exposure to PF-TDP resulted in altered thyroid hormone levels. The findings indicate potential risks for developmental and reproductive health due to endocrine disruption caused by this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl dihydrogen phosphate, and how can structural purity be validated?

  • Synthesis : Use stepwise fluorination of tetradecyl precursors via radical telomerization, employing perfluoroalkyl iodides as intermediates (common in perfluorinated compound synthesis) . Post-fluorination, introduce the dihydrogen phosphate group via phosphorylation with phosphorus oxychloride (POCl₃) under anhydrous conditions.
  • Characterization : Validate purity using:

  • 19F NMR : To confirm fluorination pattern and absence of unreacted intermediates .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₅H₈F₂₅O₅P, theoretical ~984 g/mol) .
  • FTIR : Identify P=O (1250–1300 cm⁻¹) and P-O-H (2700–3200 cm⁻¹) stretches .

Q. How can researchers distinguish this compound from structurally similar perfluorinated phosphate esters (e.g., tetracosafluoro derivatives)?

  • Analytical Differentiation :

  • Chromatography (HPLC/UPLC) : Use a C18 column with a methanol/water gradient (80:20 to 95:5) to separate based on chain length and fluorine content .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., trifluoromethyl substitutions vs. linear perfluoroalkyl chains) .
    • Systematic Nomenclature : Cross-reference CAS registry numbers (e.g., 94200-42-7 for this compound vs. 94200-57-4 for tetracosafluoro variants) .

Q. What are the critical stability considerations for handling and storing this compound?

  • Storage : Keep in inert, fluoropolymer-lined containers at –20°C to prevent hydrolysis of the phosphate ester group .
  • Stability Tests : Monitor degradation via:

  • pH-Dependent Hydrolysis : Incubate in buffered solutions (pH 4–9) and track phosphate release using ion chromatography .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can experimental design address contradictions in reported environmental persistence data for perfluorinated phosphate esters?

  • Controlled Degradation Studies :

  • Soil/Water Microcosms : Compare degradation half-lives (t₁/₂) under varying redox conditions (aerobic vs. anaerobic) .
  • Advanced Analytics : Use LC-QTOF-MS to detect trace degradation products (e.g., perfluorinated carboxylic acids) .
    • Theoretical Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and validate with experimental kinetics .

Q. What strategies resolve discrepancies in membrane permeation data for this compound in separation technologies?

  • Methodological Refinement :

  • Membrane Fabrication : Test fluoropolymer (e.g., PVDF) vs. ceramic membranes under standardized pressures (1–10 bar) .
  • Permeation Metrics : Use fluorescent tagging (e.g., BODIPY fluorophores) to visualize transport dynamics via confocal microscopy .
    • Data Harmonization : Cross-calibrate results with reference compounds (e.g., perfluorooctanesulfonate, PFOS) .

Q. How can computational tools enhance the study of this compound’s interactions with biological systems?

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict bioaccumulation potential .
  • Toxicogenomics : Integrate RNA-seq data from in vitro assays (e.g., hepatocyte cultures) to map stress-response pathways .
  • Validation : Compare computational predictions with in vivo toxicokinetics in model organisms (e.g., zebrafish) .

Q. What advanced techniques elucidate the compound’s role in self-assembled monolayers (SAMs)?

  • Surface Analysis :

  • XPS : Quantify fluorine content (F1s peak ~689 eV) and phosphate group oxidation states .
  • AFM : Measure monolayer thickness and defect density .
    • Application Testing : Evaluate SAM performance in anti-fouling coatings using marine biofilm assays .

Methodological Notes

  • Theoretical Frameworks : Link studies to perfluorinated compound behavior theories (e.g., "fluorophobic effect") .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

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